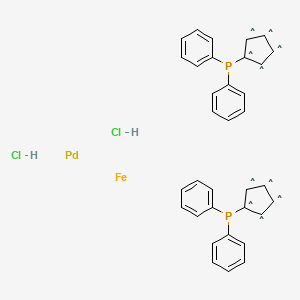
DL-Valine hydrochloride
Vue d'ensemble
Description
DL-Valine hydrochloride is a crystalline compound derived from the amino acid valine. Valine is one of the essential amino acids that play a crucial role in protein synthesis and various metabolic processes. This compound is a racemic mixture, meaning it contains both D- and L- forms of valine. This compound is often used in biochemical research and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
DL-Valine hydrochloride can be synthesized through several methods. One common approach involves the racemization of L-valine, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, this compound is often produced through microbial fermentation. Specific strains of microorganisms are used to convert substrates like glucose into valine, which is then racemized and treated with hydrochloric acid to obtain this compound. This method is favored for its efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
DL-Valine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of products like keto acids.
Reduction: In this reaction, this compound can be reduced to form amino alcohols.
Substitution: This involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine are commonly employed.
Major Products Formed
Oxidation: Keto acids and aldehydes.
Reduction: Amino alcohols.
Substitution: Halogenated valine derivatives.
Applications De Recherche Scientifique
DL-Valine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: this compound is employed in studies related to protein structure and function.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and is used in nutritional supplements.
Industry: The compound is utilized in the production of agrochemicals and as a feed additive in animal nutrition.
Mécanisme D'action
DL-Valine hydrochloride exerts its effects primarily through its role in protein synthesis. It is incorporated into proteins during translation, influencing the structure and function of the resulting proteins. Additionally, valine plays a role in various metabolic pathways, including the synthesis of neurotransmitters and the regulation of blood sugar levels.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Valine: The L-isomer of valine, which is more commonly found in nature and is a key component of proteins.
D-Valine: The D-isomer, which is less common but has unique applications in research and industry.
DL-Isoleucine: Another racemic mixture of an essential amino acid with similar properties and applications.
Uniqueness
DL-Valine hydrochloride is unique due to its racemic nature, providing a mixture of both D- and L- forms. This makes it particularly useful in studies requiring a non-specific form of valine or in applications where the presence of both isomers is beneficial.
Propriétés
IUPAC Name |
2-amino-3-methylbutanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-3(2)4(6)5(7)8;/h3-4H,6H2,1-2H3,(H,7,8);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JETBVOLWZWPMKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















